REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5](=[O:14])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][N:8]=1.[Cl:15][CH2:16][CH2:17][CH2:18]Br.O>CN(C=O)C>[CH3:3][O:4][C:5](=[O:14])[CH:6]([C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][N:8]=1)[CH2:18][CH2:17][CH2:16][Cl:15] |f:0.1|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
ClCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=NC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under N2
|
Type
|
TEMPERATURE
|
Details
|
cooling on ice for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
EXTRACTION
|
Details
|
the mixture and extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily residue was purified by chromatography (Petroleum ether:EtOAc=15:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCCCl)C1=NC=C(C=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.87 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |